molecular formula C11H15N3S B11746040 [(1-Ethyl-1H-pyrazol-5-yl)methyl](thiophen-2-ylmethyl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B11746040
M. Wt: 221.32 g/mol
InChI Key: MEBJBAFCOVKSPB-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, connected through a methylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Linking the Rings: The pyrazole and thiophene rings are linked through a methylamine group. This can be achieved by reacting the pyrazole derivative with a thiophene derivative in the presence of a suitable base and a methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

(1-Ethyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds such as:

The uniqueness of (1-Ethyl-1H-pyrazol-5-yl)methylamine lies in its specific combination of pyrazole and thiophene rings, which may confer unique electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C11H15N3S/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3

InChI Key

MEBJBAFCOVKSPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CS2

Origin of Product

United States

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